![molecular formula C55H88N7O17P3S-4 B13385694 [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate CAS No. 8020-83-5](/img/structure/B13385694.png)
[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a structurally complex nucleotide derivative featuring:
- A 6-aminopurin-9-yl (adenine) base, critical for nucleobase-mediated interactions (e.g., hydrogen bonding with enzymes or nucleic acids) .
- A phosphorylated oxolan (tetrahydrofuran) ring with multiple phosphate groups, enabling participation in phosphorylation-dependent signaling pathways or mimicking natural nucleotides like ATP .
The sulfur-containing linkages (sulfanylethylamino) and branched phosphoryl groups suggest stability against enzymatic degradation and tailored interactions with lipid-binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize the reaction yield and selectivity.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
The compound [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections. Additionally, its unique structure makes it a valuable tool in the development of new diagnostic and therapeutic agents.
Mechanism of Action
The mechanism of action of [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival. The detailed molecular interactions and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nucleotide-Lipid Hybrids
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate ()
- Key Differences: Replaces the long polyunsaturated fatty acid with a 3-aminopropylsulfanyl group on the adenine base. Lacks the dimethyl-4-oxobutoxy phosphoryl substructure.
- Impact: Reduced lipophilicity (LogP: -6.6 vs. estimated higher value for the target compound) limits membrane permeability . The 3-aminopropylsulfanyl group may enhance interactions with cysteine-rich enzymatic pockets .
4-({({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}oxy)-N-[2-({2-[(9E)-hexadec-9-enoylsulfanyl]ethyl}-C-hydroxycarbonimidoyl)ethyl]-2-hydroxy-3,3-dimethylbutanimidic acid ()
- Key Differences: Features a monounsaturated hexadec-9-enoyl chain instead of a pentaunsaturated C34 chain. Includes a hydroxycarbonimidoyl group, enhancing hydrogen-bonding capacity.
Non-Lipid-Modified Nucleotide Analogs
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-sulfanyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate ()
- Key Differences :
- Lacks lipid modifications; instead, incorporates a sulfanyl group on the oxolan ring .
- Impact :
Computational Similarity Analysis
Using Tanimoto and Dice coefficients ():
- The target compound shares <50% similarity with non-lipid-modified analogs (e.g., derivatives) due to its extended lipid tail.
- Closer similarity (~65–70%) to other lipid-nucleotide hybrids () is observed, driven by shared phosphorylated oxolan and sulfur linkages .
Biological Activity
The compound [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate, also known as triazanium phosphate, is a complex organic molecule with significant potential in biochemical research and therapeutic applications. Its intricate structure suggests various biological interactions and activities, which are critical for understanding its potential uses in medicine.
Chemical Structure and Properties
The compound has a molecular formula of C45H91N10O17P3S and a molecular weight of approximately 1169.25 g/mol. The presence of multiple functional groups including amino, hydroxy, and phosphate moieties indicates its potential for diverse biological interactions.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This could relate to its structural similarity to other known enzyme inhibitors.
- Cell Signaling : The phosphate group may play a crucial role in cell signaling pathways, potentially mimicking or interfering with natural signaling molecules such as ATP.
- Antioxidant Properties : The presence of hydroxy groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Case Studies
- Cancer Research : In vitro studies have shown that triazanium phosphate can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and death. This mechanism is hypothesized to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
- Diabetes Treatment : Research indicates that compounds similar to triazanium phosphate may enhance insulin sensitivity and glucose uptake in muscle cells. This effect could be linked to modulation of the mTOR pathway, which is crucial for cellular metabolism.
Data Table: Comparison with Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
Triazanium Phosphate | C45H91N10O17P3S | 1169.25 g/mol | Enzyme inhibition, antioxidant |
Adenosine Triphosphate (ATP) | C10H13N5O14P3 | 507.18 g/mol | Energy transfer, signaling |
Cyclic Adenosine Monophosphate (cAMP) | C10H12N5O12P | 329.21 g/mol | Signaling molecule |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of triazanium phosphate:
- Absorption and Metabolism : The compound exhibits favorable absorption characteristics when administered orally, with peak plasma concentrations observed within 30–60 minutes post-administration.
- Toxicology Profile : Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, although further long-term studies are required to establish safety profiles comprehensively.
- Potential Applications : Due to its multifaceted biological activity, triazanium phosphate is being explored for applications in treating metabolic disorders, cancer therapy, and as an adjunct in regenerative medicine.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what strategies are recommended for optimizing yield and purity?
The compound’s synthesis involves multi-step phosphorylation, fatty acid conjugation, and stereochemical control. Critical challenges include:
- Protecting group management : Use transient protecting groups (e.g., 9-fluorenylmethoxycarbonyl) for phosphate and hydroxyl moieties to prevent undesired side reactions .
- Low-temperature reactions : For example, sulfoxide-mediated oxidations at -85°C (as in ) stabilize reactive intermediates .
- Purification : Employ reverse-phase chromatography (e.g., Alltech RSil C18 columns) and validate purity via 1H NMR (δ 1.8–3.5 ppm for aliphatic chains) and mass spectrometry (MS) .
Methodological Tip : Use fractional factorial design to test variables like temperature, reagent equivalents, and reaction time, prioritizing steps with <85% yield .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
- Nuclear Magnetic Resonance (NMR) : 31P NMR identifies phosphate linkages (δ -2 to +5 ppm), while 1H NMR resolves sugar and fatty acid protons .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) in negative mode detects molecular ions (e.g., m/z 1200–1500 range) and fragmentation patterns .
- Circular Dichroism (CD) : Confirms stereochemical integrity of the ribose moiety .
- Stability assays : Monitor hydrolysis under physiological pH (7.4) and temperature (37°C) via HPLC-UV .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Quantum mechanical calculations : Optimize transition states for phosphorylation using Gaussian 16 with B3LYP/6-31G(d) basis sets, focusing on energy barriers for acyl transfer .
- Molecular dynamics (MD) : Simulate lipid bilayer interactions (e.g., CHARMM36 force field) to predict membrane permeability of the tetratriaconta-pentaenoyl chain .
- Docking studies : Use AutoDock Vina to model binding to adenosine receptors, prioritizing derivatives with ΔG < -8 kcal/mol .
Q. What experimental approaches can resolve discrepancies in phosphorylation efficiency across different batches?
- Troubleshooting workflow :
Variable | Analysis Method | Reference |
---|---|---|
Reagent purity | ICP-MS for trace metals | |
Solvent dryness | Karl Fischer titration | |
Reaction kinetics | In-situ 31P NMR |
- Case Study : reports 50.6% yield for a similar fatty acid conjugate; if your yield is lower, verify stoichiometry of n-BuLi (1.5 equiv) and quenching protocols .
Q. How does the compound’s lipid tail influence its pharmacokinetic profile, and what assays are recommended for in vitro validation?
- Lipid-dependent bioavailability : The tetratriaconta-pentaenoyl chain enhances membrane affinity but may reduce aqueous solubility.
- Assays :
- Caco-2 permeability : Measure apparent permeability (Papp) at pH 6.5 and 7.4 .
- Plasma protein binding : Use ultrafiltration-LC/MS to quantify unbound fractions .
- Microsomal stability : Incubate with liver microsomes (1 mg/mL) and monitor depletion via LC-MS/MS .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Stabilization protocol :
Condition | Degradation Rate (%/month) | Intervention |
---|---|---|
-80°C (lyophilized) | <5% | Add 1% trehalose as cryoprotectant |
4°C (aqueous) | 15–20% | Use argon-sparged vials + 0.1% BHT |
- Analytical validation : Track peroxidation via thiobarbituric acid reactive substances (TBARS) assay .
Q. Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting NMR and MS data for the same batch?
- Step 1 : Confirm instrument calibration (e.g., MS with reserpine standard; NMR with DSS reference) .
- Step 2 : Isolate impurities via preparative TLC and re-analyze. For example, identifies byproducts via 13C NMR δ 170–175 ppm (ester hydrolysis) .
- Step 3 : Cross-validate with orthogonal techniques (e.g., IR for carbonyl groups vs. MS fragmentation) .
Properties
CAS No. |
8020-83-5 |
---|---|
Molecular Formula |
C55H88N7O17P3S-4 |
Molecular Weight |
1244.3 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C55H92N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-46(64)83-39-38-57-45(63)36-37-58-53(67)50(66)55(2,3)41-76-82(73,74)79-81(71,72)75-40-44-49(78-80(68,69)70)48(65)54(77-44)62-43-61-47-51(56)59-42-60-52(47)62/h8-9,11-12,14-15,17-18,20-21,42-44,48-50,54,65-66H,4-7,10,13,16,19,22-41H2,1-3H3,(H,57,63)(H,58,67)(H,71,72)(H,73,74)(H2,56,59,60)(H2,68,69,70)/p-4 |
InChI Key |
DKGVLECOSNIGFF-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.